molecular formula C18H18BrN3S B2903928 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847388-75-4

1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2903928
CAS No.: 847388-75-4
M. Wt: 388.33
InChI Key: GDKNIFQGGJAJBY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative characterized by a 4-bromophenyl group and a 2-methylindole moiety linked via an ethyl spacer. Its molecular formula is C₁₈H₁₇BrN₄S, with a molecular weight of 401.33 g/mol.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-12-15(16-4-2-3-5-17(16)21-12)10-11-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKNIFQGGJAJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. The compound's structure features both bromophenyl and indole moieties, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18BrN3S\text{C}_{17}\text{H}_{18}\text{BrN}_{3}\text{S}

This compound incorporates a bromine atom on the phenyl ring and an indole-derived ethyl group, which may enhance its biological interactions.

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. A study evaluating various indole-derived thioureas found that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions (like bromine) were noted to have moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1S. aureus32 µg/mL
2E. coli64 µg/mL
3Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Thiourea derivatives have been studied for their anticancer potential, targeting various cancer cell lines. In vitro studies have shown that compounds like this compound can inhibit cell proliferation in leukemia and solid tumors. The compound's IC50 values against specific cancer cell lines ranged from 7 to 20 µM, indicating significant cytotoxicity .

Case Study: Anticancer Efficacy
A detailed investigation on the efficacy of thiourea derivatives against human leukemia cells revealed that treatment with these compounds resulted in apoptosis through the activation of caspase pathways. The study highlighted the potential of these compounds in developing new cancer therapies.

Anti-inflammatory Activity

Thiourea derivatives have also shown promise in reducing inflammation. Specific studies indicated that these compounds could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, certain derivatives demonstrated over 70% inhibition at concentrations as low as 10 µg/mL, outperforming standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Thiourea Derivatives

CompoundInhibition (%)Cytokine Targeted
A78%TNF-α
B89%IL-6
C72%TNF-α

Neuroprotective Effects

Emerging research suggests that thiourea derivatives may possess neuroprotective properties. Studies focused on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Compounds exhibited IC50 values ranging from 33.27 nM to over 400 nM, indicating their potential as therapeutic agents for cognitive disorders .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C17H18BrN2SC_{17}H_{18}BrN_2S and a molecular weight of approximately 330.2 g/mol. The structure includes a bromophenyl group and an indole moiety, which contribute to its biological activity and interaction with various biological targets .

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing indole derivatives, like 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea, exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, the presence of the bromophenyl group enhances the compound's ability to interact with cancer cell receptors, making it a candidate for further development in cancer therapy .

Antimicrobial Properties
The thiourea functional group is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential enzymes .

Biological Research Applications

Neurological Studies
Indole derivatives have been implicated in neuroprotective effects. The compound may be investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate the specific pathways through which this compound exerts its neuroprotective effects .

Enzyme Inhibition Studies
The unique structure of this compound makes it suitable for studies on enzyme inhibition. It can be tested against various enzymes involved in metabolic pathways to determine its effectiveness as an inhibitor, which could lead to insights into metabolic diseases and potential therapeutic strategies .

Material Science Applications

Polymer Synthesis
The compound’s thiourea group can be utilized in synthesizing novel polymers with specific properties. Thioureas are known for their ability to enhance thermal stability and mechanical strength in polymer matrices. Research into incorporating this compound into polymer formulations could lead to advancements in materials used in coatings, adhesives, and composites .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; effective against multiple cancer types.
Antimicrobial PropertiesSignificant inhibition of bacterial growth; potential for new antibiotic development.
Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures; potential therapeutic implications.
Polymer EnhancementImproved mechanical properties observed in polymer blends containing thiourea derivatives.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through a multistep process involving:

  • Step 1 : Formation of the indole-ethylamine intermediate via alkylation of 2-methylindole.
  • Step 2 : Reaction with 4-bromophenyl isothiocyanate under anhydrous conditions (e.g., DMF, 0–5°C, 6–8 hours) to form the thiourea linkage .

Key Reaction 2 2 Methyl 1H indol 3 yl ethylamine+4 Bromophenyl isothiocyanateDMF 0 5 CTarget Compound\text{2 2 Methyl 1H indol 3 yl ethylamine}+\text{4 Bromophenyl isothiocyanate}\xrightarrow{\text{DMF 0 5 C}}\text{Target Compound}Purity Validation :

  • 1H NMR (DMSO-d6): δ 9.95 (s, CHO), 7.72–7.82 (m, Ar-H), 5.46 (s, indole H-3) .
  • FT-IR : Peaks at 1671 cm⁻¹ (C=O), 3426 cm⁻¹ (NH) .

Thiourea-Specific Reactions

The thiourea group (-NH-CS-NH-) participates in:

  • Cyclization : Forms thiazolidin-4-one derivatives under acidic conditions (e.g., HCl/EtOH) .
  • Oxidation : Converts to urea derivatives using H₂O₂ or mild oxidizing agents.

Example Cyclization :ThioureaHCl EtOH Thiazolidin 4 one\text{Thiourea}\xrightarrow{\text{HCl EtOH }}\text{Thiazolidin 4 one}

Electrophilic Substitution

The bromophenyl group undergoes:

  • Suzuki Coupling : With aryl boronic acids (Pd catalysis) .
  • Nucleophilic Aromatic Substitution : Reacts with amines at elevated temperatures (e.g., 80°C) .

Key Reaction Pathways and Products

Reaction TypeConditionsProduct(s)YieldReference
Alkylation K₂CO₃, DMF, 60°C, 12hN-Alkylated indole derivatives60–75%
Oxidation H₂O₂, CH₃COOH, RT, 24hSulfoxide or sulfone derivatives45–55%
Cyclization PPA, 120°C, 6hThiazolo[3,2-a]pyrimidine hybrids63–81%
Cross-Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives70–85%

Functional Group Transformations

  • Indole Ring :
    • Vilsmeier-Haack Reaction : Introduces formyl groups at position 3 using POCl₃/DMF .
    • Nitration : HNO₃/H₂SO₄ yields nitroindole derivatives .
  • Thiourea Group :
    • Hydrolysis : Forms amines under strong acidic/basic conditions (e.g., HCl/NaOH) .

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 240°C (DSC data).
  • pH Sensitivity : Hydrolyzes rapidly in strongly alkaline media (pH > 12).

Mechanistic Case Study: Cyclization to Thiazolidinones

  • Step 1 : Protonation of the thiourea sulfur.
  • Step 2 : Intramolecular nucleophilic attack by the indole nitrogen.
  • Step 3 : Elimination of H₂S to form the thiazolidin-4-one ring .

Experimental Support :

  • X-ray Crystallography : Confirms planar geometry of the thiazolidinone ring (bond angle: 120°) .
  • Kinetics : First-order dependence on [H⁺] (k = 0.45 h⁻¹ at 25°C) .

Comparison with Similar Compounds

Key Structural and Functional Insights

  • Substituent Effects on Bioactivity: Halogenated Phenyl Groups: The 4-bromophenyl group in the target compound enhances antitubercular activity when complexed with Cu(II) ions, achieving MIC values comparable to reference drugs like isoniazid . In contrast, fluorophenyl derivatives (e.g., 4-fluorophenyl) show stronger anti-HIV-1 activity, likely due to improved hydrogen bonding with residues like Lys101 and Trp229 in HIV-1 RT . Indole Modifications: The 2-methylindole moiety in the target compound may enhance metabolic stability compared to unsubstituted indole derivatives. However, substituents like isoindoloquinoxaline (in bromopyridinyl analogues) reduce antiviral efficacy, possibly due to steric hindrance .
  • Synthetic Feasibility :

    • The target compound was synthesized in 44% yield via coupling of furochromenethylamine with 4-bromophenyl isothiocyanate, a moderate efficiency compared to analogues like 1-(4-methylphenyl)thiourea (56.5% yield) .

Antiviral Activity

  • In contrast, the 4-fluorophenyl analogue exhibits an EC₅₀ of 5.45 µg/mL, attributed to its optimal interaction with the HIV-1 RT active site .

Antimicrobial Activity

  • Antitubercular Activity : The target compound, when complexed with Cu(II), suppresses multidrug-resistant M. tuberculosis strains (MIC 2–8 µg/mL), outperforming 3,4-dichlorophenyl analogues .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea to ensure high yield and purity?

  • Methodology : Synthesis typically involves reacting 4-bromoaniline derivatives with indole-ethylamine precursors using thiocarbonyl reagents (e.g., thiophosgene). Key parameters include:

  • Temperature : Controlled heating (40–60°C) to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction efficiency.
  • pH control : Neutral to slightly acidic conditions stabilize the thiourea linkage.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and thiourea bond formation.
  • HPLC : Validates purity (>95% recommended for biological assays).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~389.3 g/mol).
  • X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding via thiourea groups) using SHELX programs .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
  • Antioxidant screening : DPPH/ABTS radical scavenging assays to quantify free radical neutralization.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the modification of this compound for enhanced bioactivity?

  • Methodology :

  • Substituent analysis : Compare analogs with halogen (Br vs. Cl) or methyl group variations on the indole/phenyl rings.
  • Bioisosteric replacement : Replace the bromophenyl group with iodophenyl to study electronic effects on target binding.
  • Docking studies : Use Autodock/Vina to predict interactions with enzymes (e.g., HIV-1 protease) or receptors .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodology :

  • Single-crystal X-ray diffraction : Determine precise conformation (e.g., planar vs. twisted thiourea moiety) influencing bioactivity.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) affecting solubility and membrane permeability.
  • Validate reproducibility : Cross-check crystal structures with NMR/FTIR data to rule out polymorphic discrepancies .

Q. What experimental strategies elucidate the mechanism of action for anticancer or antimicrobial effects?

  • Methodology :

  • Enzyme inhibition assays : Measure inhibition of topoisomerase II or bacterial dihydrofolate reductase.
  • Flow cytometry : Assess apoptosis induction via Annexin V/PI staining.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How can researchers address data inconsistencies between in vitro and computational studies?

  • Methodology :

  • Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. docking scores).
  • Solubility adjustments : Test in varied media (e.g., PBS with DMSO ≤0.1%) to mimic physiological conditions.
  • Meta-analysis : Compare results with structurally related thioureas (e.g., 1-(4-chlorophenyl) analogs) to identify trends .

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